2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate
Description
2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with a chloromethyl group (-CH₂Cl) at the 4-position and a 2-chloro-4-fluorophenyl ester group. This structure combines electron-withdrawing substituents (Cl, F) and a reactive chloromethyl moiety, making it a compound of interest in organic synthesis and materials science. Its molecular formula is C₁₄H₈Cl₂FO₂, with a molecular weight of 307.12 g/mol.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl) 4-(chloromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-8-9-1-3-10(4-2-9)14(18)19-13-6-5-11(17)7-12(13)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOAJXVSMXHMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)OC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification via Acyl Chloride Intermediate
The most widely documented laboratory method involves a two-step esterification process. First, 4-(chloromethyl)benzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is typically conducted in dichloromethane (DCM) at reflux (40–50°C) for 4–6 hours, yielding 4-(chloromethyl)benzoyl chloride with >90% efficiency.
In the second step, the acyl chloride reacts with 2-chloro-4-fluorophenol in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts. The reaction proceeds at room temperature for 12–18 hours, producing the target ester in 75–85% yield after purification via silica gel chromatography.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| SOCl₂ Stoichiometry | 1.2–1.5 equivalents | Prevents incomplete acid activation |
| Base Concentration | 2.0 equivalents | Minimizes side reactions |
| Solvent Polarity | Low (e.g., DCM) | Enhances acyl chloride stability |
Direct Coupling Using Carbodiimide Reagents
Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents. These methods avoid acyl chloride formation by activating the carboxylic acid in situ. A representative protocol involves:
- Dissolving 4-(chloromethyl)benzoic acid and 2-chloro-4-fluorophenol in DMF
- Adding EDC (1.1 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents)
- Stirring at 0°C → room temperature for 24 hours
This method achieves comparable yields (70–78%) but requires rigorous moisture control.
Industrial Production Techniques
Continuous Flow Synthesis
Modern manufacturing scales utilize continuous flow reactors to improve safety and efficiency. A patented process (WO2021156789A1) details:
- Pumping 4-(chloromethyl)benzoyl chloride and 2-chloro-4-fluorophenol (1:1 molar ratio) through a static mixer
- Passing the mixture through a heated reactor (60°C, 15 min residence time)
- In-line neutralization with aqueous NaHCO₃
- Continuous extraction and solvent recovery
This method achieves 92% conversion with 99.5% purity, reducing waste by 40% compared to batch processes.
Catalytic Esterification
Lewis acid catalysts like aluminum chloride (AlCl₃) or zinc triflate enable milder conditions:
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| AlCl₃ | 35°C | 8 h | 88% |
| Zn(OTf)₂ | 50°C | 6 h | 84% |
These systems particularly benefit moisture-sensitive substrates by minimizing hydrolysis.
Optimization of Reaction Conditions
Solvent Effects
Comparative studies reveal solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant | Yield | Byproduct Formation |
|---|---|---|---|
| DCM | 8.93 | 85% | <5% |
| THF | 7.58 | 78% | 12% |
| Toluene | 2.38 | 82% | 8% |
Polar aprotic solvents like DMF accelerate reactions but increase ester hydrolysis risks.
Temperature Profiling
Controlled experiments demonstrate optimal esterification occurs between 40–60°C. Below 30°C, reaction times exceed 24 hours; above 70°C, decomposition products emerge due to benzyl chloride instability.
Alternative Synthetic Pathways
Enzymatic Esterification
Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media:
- Solvent: tert-Butanol
- Substrate ratio: 1:1.2 (acid:phenol)
- Conversion: 68% after 72 hours
While lower yielding, this method eliminates halogenated solvent use.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times to 15–30 minutes with comparable yields (80–82%). This approach proves valuable for rapid screening of derivative libraries.
Analytical Characterization
Critical quality control metrics include:
- HPLC Purity : C18 column, 70:30 MeOH:H₂O, retention time 8.9 min
- ¹H NMR (CDCl₃): δ 8.05 (d, 2H, Ar-H), 7.45 (m, 1H, Ar-H), 4.70 (s, 2H, CH₂Cl)
- FT-IR : 1745 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C-F)
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Benzyl chloride hydrolysis | Anhydrous conditions, molecular sieves |
| Phenol oxidation | N₂ atmosphere, BHT stabilizer |
| Chloromethyl group elimination | Low-temperature workup |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be targeted by nucleophiles, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions (room temperature to 50°C) to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups (e.g., azides, nitriles).
Oxidation: Carboxylic acids, ketones, or aldehydes depending on the extent of oxidation.
Reduction: Alcohols or dehalogenated products.
Scientific Research Applications
2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen substituents can enhance its binding affinity and selectivity towards molecular targets, thereby modulating its biological activity.
Comparison with Similar Compounds
(a) Ethyl 4-(Chloromethyl)benzoate and Methyl 4-(Chloromethyl)benzoate
These analogs differ in the ester group (ethyl or methyl instead of 2-chloro-4-fluorophenyl). For example, the chloromethyl group in Ethyl 4-(Chloromethyl)benzoate is more accessible for reactions compared to the sterically hindered 2-chloro-4-fluorophenyl ester in the target compound .
(b) tert-Butyl 4-(Chloromethyl)benzoate
The tert-butyl group introduces significant steric hindrance, reducing solubility in polar solvents but enhancing thermal stability. In contrast, the 2-chloro-4-fluorophenyl group in the target compound may improve crystallinity due to halogen bonding interactions, as observed in structurally related fluorophenyl esters .
(c) 2-(4-Chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate
This compound shares a chlorinated aromatic ring and ester functionality but incorporates a trifluoromethyl (-CF₃) group. The -CF₃ group increases lipophilicity (logP ~6.5) compared to the target compound, which lacks such a strongly hydrophobic substituent. Spectroscopic studies (FT-IR, XRD) of similar esters highlight distinct vibrational modes for -CF₃ (~1150 cm⁻¹) versus -CH₂Cl (~700 cm⁻¹) .
Fluorinated vs. Non-Fluorinated Analogs
(a) Methyl 4-Fluorobenzoate
The absence of a chloromethyl group simplifies its reactivity profile. Fluorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, making it less reactive toward electrophilic substitution than the target compound’s chloromethyl-substituted analog. However, fluorinated benzoates like Methyl 4-Fluorobenzoate exhibit higher thermal stability due to strong C-F bonds .
(b) Ethyl 4-(Dimethylamino)benzoate
This non-halogenated analog features an electron-donating dimethylamino group (-N(CH₃)₂), which contrasts sharply with the electron-withdrawing Cl and F substituents in the target compound. Studies on resin cements show that electron-donating groups like -N(CH₃)₂ increase polymerization rates, whereas electron-withdrawing groups (e.g., -Cl) may slow reactivity unless paired with co-initiators like diphenyliodonium hexafluorophosphate (DPI) .
Physical Properties and Spectroscopic Data
- Melting Points : Fluorinated esters (e.g., Methyl 4-Fluorobenzoate) typically melt at 80–100°C, whereas chloromethyl-substituted analogs (e.g., Ethyl 4-(Chloromethyl)benzoate) show lower melting points (~50–70°C) due to reduced crystallinity .
- Solubility : The 2-chloro-4-fluorophenyl group likely reduces aqueous solubility compared to methyl or ethyl esters but improves solubility in halogenated solvents like dichloromethane.
Biological Activity
2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate is an aromatic ester that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of halogen substituents, influences its reactivity and interaction with biological systems. This article will delve into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
Structure and Composition
The molecular formula of this compound is CHClFO, with a molecular weight of approximately 299.12 g/mol. The compound features a chloro and a fluoro substituent on the phenyl ring, along with a chloromethyl group attached to the benzoate moiety. This configuration imparts distinct electronic and steric properties that can enhance its biological activity.
Synthesis
The synthesis typically involves the esterification of 2-chloro-4-fluorophenol with 4-(chloromethyl)benzoic acid. Various methods have been documented for this process, ensuring high yields and selectivity towards the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in medicinal chemistry.
Case Study: Antimicrobial Efficacy
A study conducted on various microbial strains reported that the compound showed significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined, showcasing effective concentrations for different pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of specific signaling pathways.
Case Study: Cytotoxicity Against Tumor Cells
In a recent investigation involving human tumor cell models (XF-498), this compound demonstrated significant cytotoxicity, leading to cell death at low concentrations. This finding highlights its potential as a lead compound in cancer therapy .
The biological activity of this compound is largely attributed to its ability to interact with cellular enzymes or receptors, which can lead to inhibition or activation of specific biochemical pathways. The halogen substituents are believed to enhance binding affinity to biological targets, thus modulating biological responses effectively .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-4-fluorophenol | Structure | Serves as a precursor for various derivatives; simpler structure without benzoate moiety. |
| 4-Chlorobenzyl chloride | Structure | Contains chlorobenzyl group; used in nucleophilic substitution reactions. |
| Methyl 4-(chloromethyl)benzoate | Structure | Similar benzoate structure but lacks fluorine substitution; used in esterification processes. |
The unique combination of chloro and fluoro substituents on the phenyl ring significantly influences the chemical reactivity and potential biological activities of this compound compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate, and how can yield/purity be improved?
- Methodological Answer : The compound can be synthesized via esterification of 4-(chloromethyl)benzoic acid with 2-chloro-4-fluorophenol. Key steps include:
- Reaction Conditions : Use thionyl chloride (SOCl₂) in benzene under reflux to activate the carboxylic acid, followed by coupling with the phenol derivative in the presence of a base like pyridine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Monitor by TLC and NMR to confirm ester formation .
- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of acid to phenol) and avoid moisture to prevent hydrolysis of the chloromethyl group.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows distinct signals: aromatic protons (δ 7.2–8.1 ppm), chloromethyl (-CH₂Cl, δ ~4.6 ppm), and fluorine coupling patterns (²J/³J F-H splitting in the 2-chloro-4-fluorophenyl group) .
- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragments (e.g., loss of -CH₂Cl).
Q. What impurities are common during synthesis, and how are they identified?
- Methodological Answer :
- Byproducts : Unreacted 4-(chloromethyl)benzoic acid or 2-chloro-4-fluorophenol. Detect via HPLC (C18 column, acetonitrile/water mobile phase) or comparative NMR .
- Hydrolysis Products : Hydrolysis of the chloromethyl group to 4-(hydroxymethyl)benzoate under humid conditions. Monitor by observing -OH peaks (~3400 cm⁻¹ in IR) .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved for this compound using SHELX?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to minimize noise. SHELXD (dual-space algorithm) helps solve phase problems for small molecules .
- Refinement in SHELXL : Address disorder in the chloromethyl group by refining occupancy ratios. Validate using R-factor convergence (<5%) and checkCIF for geometric outliers (e.g., bond angles deviating >5° from ideal) .
- Case Study : For similar esters (e.g., 4-chlorophenyl 4-chlorobenzoate), dihedral angles between aromatic rings (47–64°) and hydrogen-bonded helical chains were resolved using SHELX .
Q. What strategies assess the hydrolytic stability of this compound under varying pH?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in buffered solutions (pH 2–12, 25–60°C). Monitor degradation via HPLC at intervals (0–72 hrs).
- Mechanistic Insight : Acidic conditions (pH <4) favor chloromethyl hydrolysis to hydroxymethyl derivatives. Base-catalyzed ester cleavage dominates at pH >10 .
- Stabilizers : Add antioxidants (e.g., BHT) or use anhydrous solvents to prolong shelf life.
Q. How can computational methods predict the biological activity of derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The chloromethyl group may act as an electrophilic warhead .
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with antimicrobial IC₅₀ values. Train models using PubChem BioAssay data .
- ADMET Prediction : SwissADME predicts logP (~3.5) and blood-brain barrier permeability, guiding drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
